molecular formula C12H15NS B1638463 Benzo[b]thiophen-2-ylmethyl-isopropyl-amine CAS No. 886504-98-9

Benzo[b]thiophen-2-ylmethyl-isopropyl-amine

Cat. No.: B1638463
CAS No.: 886504-98-9
M. Wt: 205.32 g/mol
InChI Key: AQCLDPJJUASHRM-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-ylmethyl-isopropyl-amine is an organosulfur compound that belongs to the class of benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. Benzo[b]thiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-2-ylmethyl-isopropyl-amine can be achieved through various methods. One common approach involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of multisubstituted benzothiophenes . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-ylmethyl-isopropyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-ylmethyl-isopropyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophen-2-ylmethyl-isopropyl-amine include:

Uniqueness

This compound is unique due to its specific structural features and the presence of both benzothiophene and isopropyl-amine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(1-benzothiophen-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h3-7,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCLDPJJUASHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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